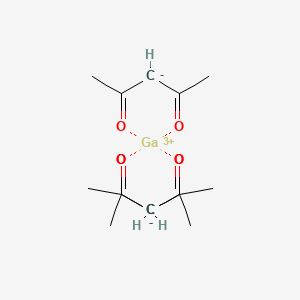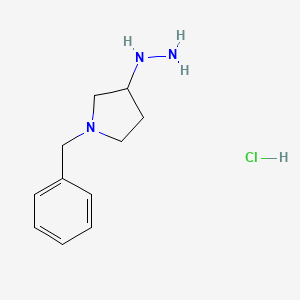
Gallium(III) 2,4-pentanedionate
Vue d'ensemble
Description
Gallium(III) 2,4-pentanedionate, also known as Gallium(III) acetylacetonate, is a coordination complex of gallium with the ligand 2,4-pentanedione (acetylacetone). This compound is widely used in various scientific and industrial applications due to its unique chemical properties and versatility.
Synthetic Routes and Reaction Conditions:
Direct Reaction: Gallium(III) chloride or Gallium(III) oxide can be reacted with 2,4-pentanedione in an appropriate solvent, such as methanol or ethanol, under reflux conditions to form this compound.
Hydrothermal Synthesis: This method involves reacting gallium salts with 2,4-pentanedione in a sealed vessel at elevated temperatures and pressures, typically around 150-200°C.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves the direct reaction method due to its simplicity and scalability. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure uniform product formation.
Purification: The crude product is purified through recrystallization or sublimation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gallium oxide species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state gallium compounds.
Substitution: The ligand can be substituted with other ligands to form different coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are employed.
Substitution: Various ligands, such as water, ammonia, or other chelating agents, can be used.
Major Products Formed:
Gallium Oxides: Various gallium oxides can be formed depending on the oxidation conditions.
Lower Oxidation State Compounds: Compounds like gallium(I) or gallium(II) species can be produced.
Substituted Complexes: Different coordination complexes with new ligands can be synthesized.
Applications De Recherche Scientifique
Gallium(III) 2,4-pentanedionate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of gallium-based materials, including nanoparticles and thin films.
Biology: The compound is used in biological studies to investigate the interaction of gallium with biological systems and its potential antibacterial properties.
Medicine: this compound is explored for its potential use in medical imaging and as a therapeutic agent due to its radiopaque properties.
Industry: It is utilized in the production of electronic materials, such as semiconductors and phosphors.
Mécanisme D'action
The mechanism by which Gallium(III) 2,4-pentanedionate exerts its effects involves its interaction with biological molecules and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, disrupting their normal function.
Pathways Involved: It affects cellular processes such as DNA replication and protein synthesis, leading to its antibacterial and anticancer properties.
Comparaison Avec Des Composés Similaires
Gallium(III) chloride: Used in similar applications but has different solubility and reactivity.
Gallium(III) oxide: Another gallium compound with distinct properties and uses.
Gallium(III) iodide: Similar in terms of gallium content but different in terms of reactivity and applications.
Uniqueness: Gallium(III) 2,4-pentanedionate stands out due to its ability to form stable complexes with various ligands, making it highly versatile in different scientific and industrial applications.
Propriétés
IUPAC Name |
gallium;pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Ga/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRYVXLCAMRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ga+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21GaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14405-43-7 | |
| Record name | Gallium tris(acetylacetonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14405-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)
![4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine](/img/structure/B8113327.png)




![(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
![5-O-tert-butyl 7-O-ethyl (4S,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate](/img/structure/B8113372.png)

![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)




